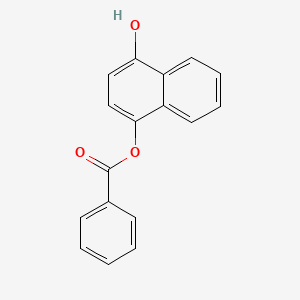

(4-Hydroxynaphthalen-1-yl) benzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7477-60-3 |

|---|---|

Molecular Formula |

C17H12O3 |

Molecular Weight |

264.27 g/mol |

IUPAC Name |

(4-hydroxynaphthalen-1-yl) benzoate |

InChI |

InChI=1S/C17H12O3/c18-15-10-11-16(14-9-5-4-8-13(14)15)20-17(19)12-6-2-1-3-7-12/h1-11,18H |

InChI Key |

NUZIYJFCOKPGKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C3=CC=CC=C32)O |

Origin of Product |

United States |

Contextualizing Naphthalene Based Ester Architectures in Advanced Chemical Synthesis

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the design of complex organic molecules. nih.govguidechem.com Its derivatives are integral to various fields, including medicinal chemistry and materials science. nih.govguidechem.com The fusion of two benzene (B151609) rings results in a planar structure with a unique electronic distribution, influencing the reactivity and properties of its derivatives.

The introduction of an ester functional group onto the naphthalene core gives rise to naphthalene-based esters. These architectures are of considerable interest due to the ester group's ability to modulate the electronic and steric properties of the naphthalene system. This modulation can influence the molecule's biological activity, photophysical characteristics, and utility as a synthetic intermediate. The synthesis of such esters can be achieved through various methods, including the reaction of a naphthol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640).

Significance of the Naphthol Benzoate Motif in Synthetic Organic Chemistry

The naphthol-benzoate motif, as seen in (4-Hydroxynaphthalen-1-yl) benzoate (B1203000), combines the naphthalene (B1677914) and benzoate moieties through an ester linkage. This specific arrangement brings together two key structural units with established significance in organic chemistry.

Naphthols, as hydroxylated derivatives of naphthalene, are important precursors in the synthesis of dyes, pharmaceuticals, and agricultural chemicals. The hydroxyl group is highly reactive and can participate in a variety of chemical transformations. The benzoate group, on the other hand, is a common feature in many natural products and synthetic compounds with diverse biological activities.

The combination of these two motifs in (4-Hydroxynaphthalen-1-yl) benzoate results in a molecule with potential for further functionalization at the free hydroxyl group on the naphthalene ring and at various positions on both aromatic systems. This structural versatility makes it an interesting building block for the synthesis of more complex molecules.

Overview of Research Trajectories for Aryl Esters of Naphthols

Direct Esterification Approaches to this compound

Direct esterification involves the reaction of a naphthalene-based diol with a benzoic acid derivative in a single step. The primary challenge in this approach is achieving mono-selectivity over di-esterification in symmetrical substrates like 1,4-dihydroxynaphthalene (B165239).

Acid-Catalyzed Esterification of 4-Naphthol and Benzoic Acid Derivatives

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental method for ester synthesis. organic-chemistry.org In the context of this compound, this would involve the reaction of 1,4-dihydroxynaphthalene with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of one reactant or the removal of water is typically employed. acs.org

However, with a symmetrical diol like 1,4-dihydroxynaphthalene, controlling the reaction to yield the mono-ester is difficult and often results in a mixture of the starting material, the desired mono-ester, and the di-ester. Achieving high selectivity for mono-esterification often requires specific catalysts and reaction conditions. Research into the selective mono-esterification of symmetrical diols has explored various catalytic systems to overcome this challenge. acs.orgnih.govrsc.org For instance, bifunctional alumina (B75360) catalysts have been shown to be effective for the selective monomethyl esterification of linear dicarboxylic acids, a process that shares the challenge of selective functionalization. rsc.org The balanced acidity and basicity of such catalysts are believed to contribute to the observed selectivity.

Esterification with Activated Benzoic Acid Reagents

To circumvent the equilibrium limitations of Fischer esterification and to enhance reactivity, especially with less nucleophilic phenols, activated benzoic acid derivatives are frequently used.

Schotten-Baumann Reaction: This method employs a benzoyl halide, typically benzoyl chloride, and an aqueous base like sodium hydroxide (B78521). byjus.com The reaction of benzoyl chloride with a phenol, such as 1,4-dihydroxynaphthalene, proceeds via nucleophilic acyl substitution. bnmv.ac.in The base neutralizes the liberated hydrochloric acid, driving the reaction to completion. byjus.com For phenols, the reaction often involves the in-situ formation of the more nucleophilic phenoxide ion. bnmv.ac.in A procedure for the benzoylation of 2-naphthol (B1666908) using this method has been described, yielding 2-naphthyl benzoate. bnmv.ac.in A similar approach could be adapted for 1,4-dihydroxynaphthalene, although control of mono- versus di-substitution remains a critical consideration.

Steglich Esterification: This is a mild esterification method that uses a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-(dimethylamino)pyridine (DMAP). wikipedia.orgorganic-chemistry.org The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, reacting with the intermediate to form an N-acylpyridinium salt, which is subsequently attacked by the alcohol (or phenol) to form the ester. nih.gov This method is particularly advantageous for sterically hindered substrates and reactions that are sensitive to acidic conditions. wikipedia.orgorganic-chemistry.org The use of DCC with DMAP has been successfully applied to the esterification of various phenols and alcohols, offering a reliable route to benzoate esters. organic-chemistry.orgnih.govresearchgate.net The challenge of selective mono-acylation of diols is also addressed by catalyst-controlled regioselective methods, with some catalysts favoring the functionalization of one hydroxyl group over another. acs.orgrsc.org

Table 1: Comparison of Direct Esterification Methods

| Method | Reagents | Conditions | Advantages | Challenges for Diol Mono-esterification |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic acid, Alcohol, Acid catalyst | Equilibrium, often requires heating and excess alcohol or water removal | Uses simple, inexpensive reagents | Low selectivity, often yields a mixture of mono- and di-esters |

| Schotten-Baumann Reaction | Acyl halide, Alcohol/Phenol, Aqueous base | Typically biphasic, room temperature or gentle warming | High yielding, irreversible | Controlling stoichiometry for mono-substitution can be difficult |

| Steglich Esterification | Carboxylic acid, Alcohol/Phenol, DCC, DMAP | Mild, room temperature, aprotic solvent | High yields, suitable for sensitive substrates | Requires stoichiometric coupling agent, purification from urea (B33335) byproduct |

Indirect Synthetic Routes and Precursor Functionalization

Indirect routes offer a powerful alternative to direct esterification, providing greater control over selectivity. These methods typically involve the modification of a precursor molecule before the final esterification step or the construction of the ester through coupling reactions.

Derivatization from Substituted 4-Hydroxynaphthalenes

This strategy involves starting with a naphthalene derivative where one of the hydroxyl groups of 1,4-dihydroxynaphthalene is already differentiated or can be selectively manipulated. For instance, one could start with a compound where one hydroxyl group is protected with a removable protecting group. The remaining free hydroxyl group can then be esterified with a benzoic acid derivative. Subsequent removal of the protecting group would yield the desired this compound.

Another approach is to start from a different naphthalene derivative and introduce the hydroxyl group at a later stage. For example, the synthesis of 1,4-dihydroxy-2-naphthoic acid has been achieved by the carboxylation of 1,4-dihydroxynaphthalene. google.com This demonstrates that the naphthalene ring can be functionalized while the hydroxyl groups are present. Similarly, various substituted naphthalenes can be synthesized and then converted to the desired product. For example, 4-amino-1-naphthol (B40241) can be hydrolyzed to 1,4-dihydroxynaphthalene. chemicalbook.com This suggests that a protected amino group could serve as a precursor to the hydroxyl group, allowing for selective esterification at the other position.

Coupling Reactions Involving Benzoic Acid Derivatives and Naphthyl Moieties

Modern cross-coupling reactions provide a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, which can be applied to the synthesis of the target ester.

Ullmann Condensation: The Ullmann reaction and its variations are copper-catalyzed couplings that can be used to form aryl ethers, thioethers, and amines. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, an Ullmann-type C-O coupling could be envisioned between a halogenated naphthalene derivative and a hydroxybenzoic acid derivative, or vice versa. For example, a 4-bromo-1-naphthol derivative (with the hydroxyl group potentially protected) could be coupled with a benzoate salt. Alternatively, a 4-hydroxynaphthol derivative could be coupled with a halogenated benzoic acid ester. The Ullmann condensation traditionally requires harsh reaction conditions, but modern developments have introduced ligands that allow the reaction to proceed under milder temperatures. mdpi.comnih.govarkat-usa.org

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura and Sonogashira couplings are powerful tools for forming C-C bonds. While not directly forming the ester linkage, they can be used to construct a precursor molecule that is then converted to the final product. For instance, a Suzuki coupling could be used to link a boronic acid-functionalized naphthalene with a halogenated benzoic acid derivative. The resulting coupled product could then be subjected to further transformations to yield the target ester.

Table 2: Overview of Indirect and Coupling Strategies

| Strategy | Key Transformation | Typical Reagents/Catalysts | Potential Application to Target Synthesis |

|---|---|---|---|

| Precursor Derivatization | Protection/Deprotection | Silyl ethers, benzyl (B1604629) ethers, etc. | Selective protection of one hydroxyl group of 1,4-dihydroxynaphthalene, followed by esterification and deprotection. |

| Ullmann Condensation | C-O Bond Formation | Copper(I) salts, ligands (e.g., phenanthroline), base | Coupling of a 4-halonaphthol derivative with a benzoate, or a 4-hydroxynaphthol with a halobenzoate. |

| Suzuki-Miyaura Coupling | C-C Bond Formation | Palladium catalyst, boronic acid/ester, halide/triflate, base | Coupling of a naphthalene-boronic acid with a halogenated benzoic acid derivative, followed by further functional group manipulation. |

Catalytic Strategies in the Synthesis of this compound

The choice of catalyst is crucial in the synthesis of this compound, particularly for achieving high selectivity and efficiency in direct esterification methods. A range of catalytic systems have been investigated for esterification and related transformations.

Organocatalysis has emerged as a powerful tool for selective functionalization. For instance, chiral organic catalysts have been developed for the regiodivergent resolution of 1,2-diols, demonstrating the potential to selectively functionalize one hydroxyl group in the presence of another. nih.gov Specific catalysts, such as those based on borinic acid, have shown high selectivity for the functionalization of primary alcohols in terminal 1,2-diols. rsc.org While 1,4-dihydroxynaphthalene is a different type of diol, these studies highlight the potential of organocatalysis to control regioselectivity. In the context of acylation, DMAP is a widely used nucleophilic catalyst in Steglich esterification, significantly accelerating the reaction and suppressing side reactions. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net

Metal-based catalysts are also extensively used. In addition to the copper catalysts used in Ullmann reactions, various other metal catalysts are employed in esterification. For example, titanium(IV) butoxide has been studied for its catalytic activity in the direct esterification of 4-hydroxybenzoic acid. Heterogeneous catalysts, such as zeolites and metal oxides like TiO2, offer advantages in terms of reusability and ease of separation.

Microwave-assisted synthesis has also been shown to accelerate esterification reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique can be combined with various catalytic systems to improve the efficiency of the synthesis of benzoate esters.

Ultimately, the successful synthesis of this compound hinges on the careful selection of a synthetic route and catalytic system that can effectively control the regioselectivity of the esterification of 1,4-dihydroxynaphthalene.

Transition Metal-Catalyzed Coupling Reactions for Naphthalene Ester Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-oxygen (C-O) bonds inherent in esters. Palladium (Pd) complexes are particularly noteworthy for their catalytic prowess in cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Sonogashira and Suzuki-Miyaura couplings are instrumental in building complex molecular frameworks, which can then be further elaborated to form naphthalene esters. rsc.org A relevant synthetic strategy involves the palladium-catalyzed coupling of a suitably functionalized naphthalene precursor with a boronic acid or alkyne, followed by transformations to yield the final ester product. rsc.orgprepchem.com

For example, a process for synthesizing a related benzoate ester, methyl 4-(4-hydroxybut-1-yl)benzoate, utilizes a palladium chloride and triphenylphosphine (B44618) catalyst system to couple methyl 4-bromobenzoate (B14158574) with 3-butyn-1-ol. prepchem.com This highlights the utility of palladium catalysts in forming key carbon-carbon bonds, which is often a preliminary step before or after the ester functionality is established. The mechanism of such Pd-catalyzed reactions often involves a Pd(0)/Pd(II) catalytic cycle, which can proceed through various pathways, including oxidative addition and reductive elimination steps. acs.org

More recently, dual catalytic systems are emerging. A dual cobalt/photoredox catalytic platform has been reported for the 1,3-hydrobromination and hydrochlorination of allyl carboxylates, demonstrating the power of combining transition metals with photoredox catalysis to achieve novel reactivity. acs.org This type of strategy, which involves a metal-hydride hydrogen atom transfer (MHAT) and halogen atom transfer (XAT) from a cobalt complex, could be adapted for the functionalization of naphthalene-based substrates. acs.org

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium Chloride / Triphenylphosphine / Copper(I) Iodide | Methyl 4-bromobenzoate, 3-butyn-1-ol | Benzoate Ester | Forms C-C bond prior to further functionalization. prepchem.com |

| Pd Nanoparticles | Bromobenzene, Phenylboronic acid | Biaryl (precursor) | Catalyst for Suzuki-Miyaura reaction; can be supported on SBA-15 for recyclability. rsc.org |

| Dual Cobalt/Photoredox System | Allyl Benzoate, Pyridinium salt | β-acyloxy alkyl halide | Enables remote-Markovnikov-selective hydrohalogenation via a radical relay sequence. acs.org |

Emerging Catalyst Systems for Ester Bond Formation with Naphthol Substrates

Beyond traditional transition metal catalysis, research is actively exploring novel catalytic systems to improve efficiency, selectivity, and sustainability in ester synthesis. These emerging systems often operate under milder conditions and can offer unique reactivity.

One significant area of development is the use of dual photoredox and cobalt catalysis. acs.org This approach enables formal 1,3-hydrohalogenation of allyl carboxylates by employing a cobalt-salen complex in conjunction with an iridium-based photosensitizer under blue light irradiation. acs.org The reaction proceeds through a radical mechanism involving a 1,2-acyloxy migration, showcasing a sophisticated method for manipulating carboxylate groups that could be applied to naphthyl systems. acs.org

Organocatalysis, which uses small organic molecules as catalysts, represents another major frontier. For the asymmetric synthesis of biaryls derived from naphthols, quinine-based organocatalysts have been used effectively. buchler-gmbh.com In a reaction between a substituted benzoquinone and a naphthalen-2-ol, quinine (B1679958) can catalyze an atroposelective addition, yielding chiral diol products under mild conditions. buchler-gmbh.com While not a direct esterification, this demonstrates the potential of organocatalysts to control reactivity and stereochemistry in reactions involving naphthol substrates.

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the synthesis of fine chemicals like this compound. These approaches focus on minimizing waste, avoiding hazardous solvents, and using renewable resources and energy-efficient conditions. nih.gov

Solvent-Free or Aqueous Media Reactions for Naphthol Esters

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, where the reaction mixture itself is the medium, are highly desirable. researchgate.net Multicomponent reactions (MCRs) are one strategy to achieve this; for instance, the synthesis of 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile is performed by simply stirring a mixture of naphthalen-2-ol, morpholine (B109124), and 4-formylbenzonitrile at an elevated temperature without any initial solvent. nih.gov

Similarly, lipase-mediated synthesis of flavor esters has been successfully conducted under solvent-free conditions, where an alcohol reactant also serves as the solvent. nih.gov This biocatalytic approach avoids toxic solvents and simplifies product purification. nih.gov In another example, the synthesis of various thiocarbamido-naphthol derivatives, analogues of the target structure, was achieved in a solvent-free system using natural fruit juices (lemon, orange) as a green medium, with sunlight as an energy source. orientjchem.orgresearchgate.net This method resulted in high yields and highlights the potential of using benign, renewable media. orientjchem.org

| Reaction Type | Substrates | Conditions | Key Advantage |

| Multicomponent Reaction | Naphthalen-2-ol, Morpholine, 4-Formylbenzonitrile | 373 K, 12 h, neat | One-pot procedure, avoids solvent. nih.gov |

| Biocatalytic Transesterification | Vinyl acetate, Octanol | 36°C, 200 rpm, solvent-free | Avoids toxic solvents, uses reusable catalyst. nih.gov |

| Green Synthesis | 4-Amino-1-naphthol, Phenylisothiocyanate | Sunlight, Lemon Juice | Solvent-free, uses natural acid and renewable energy. orientjchem.orgresearchgate.net |

| Catalyst-Free Esterification | C36 Dimer Acid, 1-Octanol | 200°C, reflux, solvent-free | Eliminates need for catalyst and solvent. researchgate.net |

Sustainable Catalysis in Hydroxynaphthalene Benzoate Production

Biocatalysts, such as immobilized enzymes, are a prime example of sustainable catalysis. Lipases, for instance, can be used for transesterification reactions under mild, solvent-free conditions and can be recycled multiple times with minimal loss of activity, making them a highly sustainable option for ester production. nih.gov

In the realm of heterogeneous catalysis, developing reusable catalysts from abundant metals is a key goal. A reusable Ni/HZSM-5 bifunctional catalyst has been developed for the hydrodeoxygenation of plastic wastes into valuable chemicals. researchgate.net The nickel catalyst, being an earth-abundant metal, is a more sustainable choice than precious metals like palladium. researchgate.net The principles behind creating such robust, reusable catalysts can be applied to the synthesis of naphthalene derivatives.

Furthermore, catalysts derived from waste materials are gaining attention. Agro-waste, for example, has been used to create a catalyst for the synthesis of isoxazole-5(4H)-ones in glycerol, a green solvent. nih.gov This approach not only provides an inexpensive and abundant catalyst but also adds value to agricultural waste streams, embodying the circular economy principles of green chemistry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides information on the distinct chemical environments of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic shielding around a proton. Deshielded protons, which are in electron-poor environments, resonate at higher chemical shifts (downfield), while shielded protons in electron-rich environments appear at lower chemical shifts (upfield). bohrium.com The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) arises from the interaction (coupling) with neighboring protons, providing information on the connectivity of atoms.

For this compound, the ¹H NMR spectrum is predicted to exhibit signals in distinct regions corresponding to the aromatic protons of the naphthalene and benzoate rings, and the phenolic hydroxyl proton.

The protons on the benzoate ring (H-2', H-3', H-4', H-5', H-6') are expected to show characteristic splitting patterns. The ortho protons (H-2' and H-6') are generally the most deshielded due to the electron-withdrawing effect of the carbonyl group and will likely appear as a doublet. The meta (H-3' and H-5') and para (H-4') protons will appear at slightly lower chemical shifts, with their multiplicities depending on the coupling with adjacent protons. wisc.edu

The protons on the naphthalene ring system will have their chemical shifts influenced by the hydroxyl and benzoate ester groups. The proton ortho to the hydroxyl group (H-3) is expected to be shielded compared to other aromatic protons. The proton at the C-2 position is anticipated to show a distinct chemical shift. The remaining naphthalene protons (H-5, H-6, H-7, H-8) on the second ring will also exhibit characteristic shifts and coupling patterns. chemicalbook.com The phenolic hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

A predicted ¹H NMR data table for this compound is presented below. Please note that these are estimated values and actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~ 7.0 - 7.2 | d |

| H-3 | ~ 6.8 - 7.0 | d |

| H-5 | ~ 7.8 - 8.0 | d |

| H-6 | ~ 7.4 - 7.6 | t |

| H-7 | ~ 7.4 - 7.6 | t |

| H-8 | ~ 8.0 - 8.2 | d |

| H-2', H-6' | ~ 8.1 - 8.3 | d |

| H-3', H-5' | ~ 7.5 - 7.7 | t |

| H-4' | ~ 7.6 - 7.8 | t |

| 4-OH | ~ 9.5 - 10.5 | br s |

d = doublet, t = triplet, br s = broad singlet. Predicted data is based on analysis of similar structures and computational models. hmdb.cadrugbank.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, typically from 0 to 220 ppm. epa.gov

In this compound, the carbonyl carbon (C=O) of the ester group is expected to be the most deshielded, appearing at the downfield end of the spectrum, typically in the range of 160-180 ppm. The carbon atom attached to the hydroxyl group (C-4) will also be significantly deshielded. The other aromatic carbons will appear in the approximate range of 110-150 ppm. The specific chemical shifts will be influenced by the electronic effects of the substituents.

A predicted ¹³C NMR data table is provided below, outlining the expected chemical shift ranges for the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~ 145 - 150 |

| C-2 | ~ 110 - 115 |

| C-3 | ~ 105 - 110 |

| C-4 | ~ 150 - 155 |

| C-4a | ~ 125 - 130 |

| C-5 | ~ 126 - 128 |

| C-6 | ~ 122 - 124 |

| C-7 | ~ 125 - 127 |

| C-8 | ~ 120 - 122 |

| C-8a | ~ 130 - 135 |

| C-1' | ~ 130 - 135 |

| C-2', C-6' | ~ 128 - 132 |

| C-3', C-5' | ~ 127 - 130 |

| C-4' | ~ 133 - 136 |

| C=O | ~ 165 - 170 |

Predicted data is based on analysis of similar structures and computational models. np-mrd.orgnp-mrd.orgresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools that provide correlations between different nuclei, allowing for the unambiguous assignment of the ¹H and ¹³C NMR spectra and the elucidation of the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be instrumental in confirming the connectivity of the protons within the naphthalene and benzoate aromatic systems. For instance, it would show a cross-peak between H-2 and H-3, and among the protons of the second naphthalene ring (H-5, H-6, H-7, H-8).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, HMBC would show a correlation between the ortho protons of the benzoate ring (H-2', H-6') and the carbonyl carbon (C=O), as well as between the carbonyl carbon and the carbon of the naphthalene ring to which the ester is attached (C-1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the stereochemistry and conformation of a molecule. In the case of this compound, NOESY could provide information about the spatial orientation of the benzoate group relative to the naphthalene ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy Characteristic Bands

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups have characteristic absorption bands that appear at predictable wavenumbers (cm⁻¹).

For this compound, the FT-IR spectrum is expected to display several key absorption bands:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

C=O Stretch: A strong and sharp absorption band is anticipated in the range of 1715-1730 cm⁻¹ due to the carbonyl stretching of the α,β-unsaturated ester. researchgate.net

C=C Stretch (Aromatic): Multiple sharp bands of variable intensity are expected in the region of 1450-1600 cm⁻¹ corresponding to the C=C stretching vibrations within the aromatic naphthalene and benzoate rings.

C-O Stretch: Two distinct C-O stretching bands are expected. The ester C-O stretch will likely appear as a strong band in the 1250-1300 cm⁻¹ region, while the phenolic C-O stretch will be in the 1150-1250 cm⁻¹ range. researchgate.net

C-H Stretch (Aromatic): Weak to medium intensity bands are expected above 3000 cm⁻¹.

C-H Bending (Aromatic): Out-of-plane (OOP) C-H bending vibrations appear in the 900-675 cm⁻¹ region and can provide information about the substitution pattern of the aromatic rings.

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Ester C=O | C=O Stretch | 1715 - 1730 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Variable, Sharp |

| Ester C-O | C-O Stretch | 1250 - 1300 | Strong |

| Phenolic C-O | C-O Stretch | 1150 - 1250 | Strong |

| Aromatic C-H | C-H Stretch | > 3000 | Weak to Medium |

| Aromatic C-H | C-H Bending (OOP) | 675 - 900 | Medium to Strong |

Data is based on established correlations for organic functional groups. researchgate.netresearchgate.net

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would provide valuable information, especially regarding the carbon framework. Key expected features include:

Aromatic Ring Vibrations: The symmetric breathing vibrations of the naphthalene and benzene (B151609) rings are typically strong and sharp in the Raman spectrum, appearing in the fingerprint region.

C=O Stretch: The carbonyl stretch of the ester group would also be visible, though its intensity can vary.

C-C Stretching: The various C-C stretching modes within the fused ring system and the benzoate moiety would contribute to a complex but informative pattern in the fingerprint region.

While specific experimental Raman data for this compound is not available, it would be a powerful tool for confirming the structural features, particularly the aromatic systems. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the substructural components of a molecule through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of a compound with high precision, which in turn allows for the unambiguous determination of its elemental formula. nih.gov For this compound, with a molecular formula of C₁₇H₁₂O₃, the theoretical monoisotopic mass is calculated to be 264.078644 Da. guidechem.com An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass measurement in very close agreement with this theoretical value, often within a few parts per million (ppm). This high accuracy is crucial for distinguishing the compound from other isomers or molecules with the same nominal mass.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₂O₃ |

| Theoretical Monoisotopic Mass | 264.078644 Da |

| Expected Ion Adducts (Positive Mode ESI) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Expected m/z for [M+H]⁺ | 265.08647 |

| Expected m/z for [M+Na]⁺ | 287.06840 |

This table is illustrative of expected values. Actual experimental results would provide the measured exact mass and the calculated mass error.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) is employed to intentionally fragment the molecular ion of this compound to gain insights into its structural connectivity. In a typical MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion at m/z 265.086) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecular structure.

For this compound, two primary fragmentation pathways corresponding to the cleavage of the ester bond are anticipated:

Loss of the benzoyl group: Cleavage of the C-O bond between the naphthyl oxygen and the benzoyl carbonyl would result in the loss of a neutral benzoic acid molecule (C₇H₆O₂) or a benzoyl radical (C₇H₅O•), leading to the detection of a fragment ion corresponding to the 4-hydroxynaphthalene cation.

Loss of the naphthoxy group: Cleavage of the O-C bond of the ester can lead to the formation of a stable benzoyl cation (C₇H₅O⁺) with a characteristic m/z of 105. This is a very common fragmentation pattern for benzoate esters.

Table 2: Plausible MS/MS Fragmentation Ions of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) |

| 265.086 ([M+H]⁺) | Benzoyl cation [C₇H₅O]⁺ | 4-Hydroxynaphthoxy radical | 105.0334 |

| 265.086 ([M+H]⁺) | 4-Hydroxynaphthyl cation [C₁₀H₇O]⁺ | Benzoic acid | 143.0542 |

This table represents predicted fragmentation based on chemical principles. Experimental MS/MS spectra would be required to confirm these pathways.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical information about the conjugated π-electron system of the molecule and its behavior upon excitation with light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within the naphthalene and benzoate chromophores. researchgate.net The naphthalene moiety, with its extended aromatic system, typically exhibits strong absorptions in the ultraviolet region. The presence of the hydroxyl (-OH) and benzoate (-O-CO-Ph) substituents will modulate the energies of the π-π* transitions. One would expect to observe characteristic absorption bands for the naphthalene ring system, likely red-shifted and with altered intensity compared to unsubstituted naphthalene due to the electronic effects of the substituents. The benzoyl group also contributes to the absorption profile, generally in the mid-UV range.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Expected Transition Type | Approximate λmax (nm) Range |

| Naphthalene | π → π | 250 - 350 |

| Benzoyl | π → π | 230 - 280 |

This table is an estimation based on the constituent chromophores. The actual spectrum would reveal the precise λmax values and molar absorptivity coefficients.

Fluorescence Spectroscopy of Naphthalene-Benzoate Systems

Naphthalene and its derivatives are well-known for their fluorescent properties. pharmaffiliates.combenchchem.com Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state (S₁). The Stokes shift, which is the difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em), can offer insights into the structural and electronic relaxation of the molecule in the excited state. The fluorescence quantum yield and lifetime would be important parameters to quantify the efficiency and dynamics of the emission process. The presence of the benzoate group may influence the fluorescence properties of the naphthalene core through electronic effects or by providing alternative non-radiative decay pathways.

X-ray Crystallography for Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

A successful crystallographic analysis would reveal:

The planarity of the naphthalene ring system.

The conformation of the benzoate group relative to the naphthalene ring. A key parameter would be the dihedral angle between the plane of the naphthalene ring and the plane of the benzene ring. nih.gov

The crystal packing arrangement, showing how individual molecules interact with each other in the crystal lattice through intermolecular forces such as hydrogen bonding (involving the hydroxyl group), π-π stacking, and van der Waals interactions.

Table 4: Illustrative Data Obtainable from X-ray Crystallography of this compound

| Parameter | Information Provided |

| Crystal System & Space Group | Defines the symmetry of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. |

| Atomic Coordinates | The precise position of every non-hydrogen atom in the unit cell. |

| Bond Lengths & Angles | Exact measurements of all intramolecular distances and angles. |

| Torsion Angles | Describes the conformation of the molecule, e.g., the twist of the ester linkage. |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent packing forces. |

This table outlines the types of data produced by an X-ray crystallographic experiment. A real analysis would populate this with specific numerical values and crystallographic identifiers.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A definitive analysis of the intramolecular geometry of this compound requires experimental data from techniques such as X-ray crystallography. This would provide precise measurements of the distances between bonded atoms (bond lengths), the angles formed by three connected atoms (bond angles), and the dihedral angles that describe the conformation of the molecule (torsional angles). Without such data, a quantitative description of the molecule's three-dimensional structure is not possible.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice, known as crystal packing, is dictated by a variety of intermolecular forces. These can include hydrogen bonding (given the presence of a hydroxyl group), van der Waals forces, and potentially π-π stacking interactions between the aromatic naphthalene and benzoate rings. A thorough understanding of these interactions is crucial for explaining the physical properties of the compound, such as its melting point and solubility. However, without crystallographic data, any discussion of the specific intermolecular interactions and the resulting crystal packing of this compound would be purely speculative.

Mechanistic Organic Chemistry and Reactivity Studies of 4 Hydroxynaphthalen 1 Yl Benzoate

Hydrolysis Pathways of the Benzoate (B1203000) Ester Moiety

The ester linkage in (4-Hydroxynaphthalen-1-yl) benzoate is susceptible to hydrolysis under both acidic and basic conditions, proceeding through distinct mechanistic routes.

Acid-catalyzed hydrolysis of esters is a reversible process. chemistrysteps.com For this compound, the reaction is essentially the reverse of a Fischer esterification. chemistrysteps.com The mechanism involves several equilibrium steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. chemistrysteps.comkhanacademy.org

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. semanticscholar.org

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting the 4-hydroxynaphthoxy group into a better leaving group (1,4-dihydroxynaphthalene).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating 1,4-dihydroxynaphthalene (B165239).

Deprotonation : The protonated benzoic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final benzoic acid product.

Table 1: Key Steps in Acid-Catalyzed Hydrolysis

| Step | Description | Intermediate/Product |

| 1 | Protonation | Protonated Ester |

| 2 | Nucleophilic Attack | Tetrahedral Intermediate |

| 3 | Proton Transfer | Protonated Tetrahedral Intermediate |

| 4 | Elimination | 1,4-dihydroxynaphthalene and Protonated Benzoic Acid |

| 5 | Deprotonation | Benzoic Acid and regenerated Acid Catalyst |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. ucoz.com This is because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards nucleophiles. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack : A strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. youtube.comyoutube.com

Formation of a Tetrahedral Intermediate : This addition leads to the formation of a negatively charged tetrahedral intermediate. youtube.com

Collapse of the Intermediate : The intermediate collapses, reforming the carbonyl double bond and expelling the 4-hydroxynaphthoxide ion as the leaving group. youtube.comyoutube.com

Acid-Base Reaction : The newly formed benzoic acid (a weak acid) immediately reacts with the 4-hydroxynaphthoxide ion (a base) or another hydroxide ion in an irreversible acid-base reaction. This produces a resonance-stabilized carboxylate anion (benzoate) and 1,4-dihydroxynaphthalene. youtube.com

The final deprotonation step renders the entire sequence irreversible, driving the reaction to completion. chemistrysteps.comucoz.com

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |

| Reversibility | Reversible | Irreversible chemistrysteps.comucoz.com |

| Nucleophile | Weak (Water) | Strong (Hydroxide ion) khanacademy.org |

| Key Intermediate | Positively charged tetrahedral intermediate | Negatively charged tetrahedral intermediate youtube.com |

| Final Products | Benzoic acid and 1,4-dihydroxynaphthalene | Benzoate salt and 1,4-dihydroxynaphthalene |

Transacylation Reactions Involving the Benzoate Group

The benzoate group can be transferred to other nucleophiles through transacylation reactions, which can occur via intermolecular or intramolecular pathways.

Intermolecular acyl transfer, or transesterification, involves the reaction of this compound with an external nucleophile, such as an alcohol, leading to the formation of a new ester. This process can be catalyzed by either acids or bases, following mechanisms similar to hydrolysis.

In industrial and biocatalytic settings, enzymes like lipases and proteases are often used to catalyze transesterification under mild conditions. semanticscholar.org These biocatalysts can facilitate the transfer of the benzoate group to a different alcohol, a process valuable in green chemistry for creating diverse ester libraries. The mechanism typically involves the formation of an acyl-enzyme intermediate.

Naphthyl esters can undergo intramolecular rearrangements where the acyl group migrates from the oxygen atom to a carbon atom on the aromatic ring. A classic example of this type of reaction is the Fries rearrangement, which is typically catalyzed by a Lewis acid.

While specific studies on the Fries rearrangement of this compound are not prevalent, rearrangements in naphthalene (B1677914) systems are known to occur. For instance, α-naphthyl ketones can rearrange to the more thermodynamically stable β-naphthyl ketones under certain acidic conditions. rsc.org In some highly strained naphthalene derivatives, steric hindrance can even promote rearrangements that disrupt the aromaticity of the naphthalene core under mild conditions. acs.org These studies suggest the potential for the benzoate group to migrate, likely to an ortho or para position relative to the hydroxyl group, although the specific products would depend heavily on the reaction conditions.

Reactivity of the Hydroxyl Group on the Naphthalene Ring

The hydroxyl group on the naphthalene ring is a key functional group that dictates much of the compound's reactivity beyond the ester moiety.

The hydroxyl group is an activating group, meaning it increases the electron density of the naphthalene ring system, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. However, its primary reactivity often involves reactions at the oxygen atom itself.

One of the most significant reactions is its oxidation. The reaction of naphthalene with hydroxyl radicals can lead to the formation of various oxygenated products, including naphthoquinones. researchgate.net For this compound, the hydroxyl group could direct oxidation to form derivatives like 1,4-naphthoquinone (B94277) after hydrolysis of the ester. Studies have shown that the oxidation of naphthalene can produce both 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone. researchgate.net

Furthermore, the hydroxyl group can act as a nucleophile. Its reactivity is evident in multicomponent reactions where it can participate in the formation of more complex molecular structures. nih.govresearchgate.net

Table 3: Potential Reactions of the Naphtholic Hydroxyl Group

| Reaction Type | Reagent/Condition | Potential Product(s) |

| Oxidation | Oxidizing agents (e.g., OH radicals) | Naphthoquinone derivatives researchgate.net |

| Etherification | Alkyl halide, Base | Naphthyl ether |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Brominated naphthalene ring |

| Deprotonation | Base | 4-Benzoyloxynaphth-1-oxide |

Alkylation and Acylation Reactions of the Phenolic Hydroxyl

The phenolic hydroxyl group at the C4 position of this compound is a primary site for nucleophilic reactions, most notably alkylation and acylation.

Alkylation: The hydroxyl group can be readily alkylated under basic conditions. In a typical Williamson ether synthesis, a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This intermediate then reacts with an alkyl halide (R-X) via an SN2 mechanism to yield the corresponding ether. The choice of alkylating agent can range from simple alkyl halides like methyl iodide to more complex structures. The process for alkylating hydroxy-substituted aromatic compounds, including dihydroxynaphthalenes, is well-established. google.com For instance, treating 1,4-dihydroxynaphthalene with alkylating agents like olefins or alcohols at temperatures between 50°C and 200°C can yield alkylated products. google.com

Acylation: The phenolic hydroxyl can also undergo acylation to form a second ester group, yielding 1,4-di(benzoyloxy)naphthalene or a related diester. This reaction is typically carried out using an acylating agent like an acid chloride (e.g., benzoyl chloride) or an anhydride (B1165640) (e.g., benzoic anhydride) in the presence of a base catalyst such as pyridine (B92270) or triethylamine. The reaction proceeds via nucleophilic acyl substitution. Patents describe the acylation of dihydroxynaphthalenes with agents like carboxylic acid anhydrides at temperatures of 80-140°C. google.com More modern and versatile methods may employ reagents such as acyl-1,4-dihydropyridines, which serve as effective sources of acyl radicals under mild photochemical, thermal, or electrochemical conditions. mdpi.com

It is important to note the potential for a competing intramolecular reaction, the Fries rearrangement. Under Lewis acid sigmaaldrich.comwikipedia.org or photochemical conditions, the existing benzoate group at C1 could migrate to an adjacent carbon on the ring (specifically the C2 position), yielding an acyl-substituted hydroxynaphthalene (a hydroxyaryl ketone). wikipedia.orgthermofisher.com The reversibility of this rearrangement means that reaction conditions must be carefully controlled to favor O-acylation over C-acylation or rearrangement. researchgate.net

Oxidation Reactions of the Hydroxynaphthalene Moiety

The hydroxynaphthalene core of the molecule, particularly being a 1,4-disubstituted hydroquinone (B1673460) derivative, is susceptible to oxidation. The presence of the electron-donating hydroxyl group makes the naphthalene ring system electron-rich and thus prone to losing electrons.

The primary oxidation product of the 1,4-dihydroxynaphthalene system is the corresponding 1,4-naphthoquinone . This transformation is a common reaction for hydroquinones. chemicalbook.com Various oxidizing agents can effect this change, including:

Chromium trioxide (CrO₃): Oxidation of naphthalene with chromium trioxide in acetic acid is a known, albeit low-yielding, method to produce 1,4-naphthoquinone. orgsyn.org

Catalytic Gas-Phase Oxidation: Industrial processes often involve the gas-phase oxidation of naphthalene using air over a vanadium-containing catalyst, such as vanadium pentoxide (V₂O₅). google.comyoutube.com By modifying the catalyst, for example by using stannic oxide as a carrier instead of silica, the oxidation can be stopped at the 1,4-naphthoquinone stage with high yield, preventing further oxidation to phthalic anhydride. google.com

Other Oxidants: Reagents like potassium permanganate (B83412) (KMnO₄) can also oxidize the naphthalene ring, typically leading to ring-opening and the formation of phthalic acid under harsh conditions. youtube.com

In the case of this compound, oxidation would convert the di-substituted naphthalene ring into a quinone structure, likely with the loss or hydrolysis of the benzoate group depending on the reaction conditions. The initial product would be 2-benzoyl-1,4-naphthoquinone, which could then undergo further reactions. Photochemical methods, such as the photoacylation of 1,4-naphthoquinone, can lead to acylated 1,4-naphthohydroquinones, which are the reduced form of the target oxidation products. jcu.edu.au

Electrophilic and Nucleophilic Aromatic Substitutions on the Naphthalene Ring

Further functionalization of the naphthalene core is dictated by the electronic effects of the existing substituents.

Regioselectivity in Further Functionalization of the Naphthalene Core

In electrophilic aromatic substitution (EAS), the incoming electrophile will attack positions of highest electron density, as directed by the existing groups. The directing effects of the two substituents on this compound are summarized below.

| Substituent | Position | Type | Activating/Deactivating | Directing Effect |

| -OH (Hydroxyl) | C4 | Electron-Donating (Resonance) | Strongly Activating | ortho, para (to C4) |

| -O-CO-Ph (Benzoyloxy) | C1 | Electron-Donating (Resonance) | Activating | ortho, para (to C1) |

The hydroxyl group (-OH) at C4 is a powerful activating group. It strongly directs incoming electrophiles to its ortho positions, which are C3 and C5.

The benzoyloxy group (-O-CO-Ph) at C1 is also an activating, ortho, para-directing group due to the lone pairs on the oxygen atom adjacent to the ring. It directs incoming electrophiles to its ortho position (C2) and its para position (C8 on the adjacent ring).

C2 Position: This position is ortho to the benzoyloxy group and meta to the powerful hydroxyl group.

C3 Position: This position is ortho to the hydroxyl group and meta to the benzoyloxy group.

The hydroxyl group is a stronger activator than the benzoyloxy group. Therefore, substitution is highly favored on the same ring as the substituents. Attack at the C2 and C3 positions is most likely. In many cases involving 1,4-disubstituted naphthalenes, substitution occurs at the C2 or C3 positions. google.com The precise outcome can depend on the steric bulk of the electrophile and the reaction conditions. wordpress.com

For nucleophilic aromatic substitution (NAS) , the requirements are opposite to those for EAS. NAS requires the presence of strong electron-withdrawing groups (like -NO₂ or -CN) to make the ring electron-deficient and stabilize the negative charge of the intermediate (Meisenheimer complex). Since both the -OH and -O-CO-Ph groups are electron-donating, the naphthalene ring in this compound is electron-rich and thus deactivated towards nucleophilic attack. NAS is therefore not a feasible reaction pathway for this compound unless strongly deactivating groups are first introduced onto the ring via other means.

Reactions Involving Activated Positions on the Naphthalene Ring

Given the activation of the naphthalene core, this compound is expected to readily undergo a variety of electrophilic aromatic substitution reactions.

Halogenation: Reaction with Br₂ or Cl₂ in a suitable solvent (like acetic acid or CCl₄) would likely lead to mono-substitution, primarily at the C2 or C3 position.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂). Given the high activation of the ring, mild conditions would be required to prevent polysubstitution and oxidative side-reactions. The substitution would occur at the C2 or C3 position. wordpress.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H). In naphthalene systems, the position of sulfonation can be temperature-dependent. At lower temperatures, the kinetically controlled product is favored, while at higher temperatures, the thermodynamically more stable product predominates. wordpress.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic EAS reactions. byjus.com However, for this substrate, they present challenges. The presence of the phenolic -OH group can interfere with the Lewis acid catalyst (e.g., AlCl₃), as the catalyst can coordinate with the lone pairs on the oxygen. This can deactivate the ring or promote undesired side reactions like the Fries rearrangement. sigmaaldrich.comwikipedia.org Therefore, a protective group strategy for the hydroxyl function might be necessary to achieve successful Friedel-Crafts reactions.

Mechanistic Investigations of Reaction Pathways

Identification of Intermediates and Transition States

The mechanism of these reactions involves the formation of specific intermediates and transition states that determine the reaction rate and product distribution.

In Electrophilic Aromatic Substitution: The generally accepted mechanism for EAS proceeds in two main steps. byjus.commasterorganicchemistry.com

Formation of the Sigma Complex (Arenium Ion): The π-system of the naphthalene ring acts as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The result is a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is key to the reaction's regioselectivity. For attack at the C2 position, the positive charge can be delocalized across the ring system, including onto the oxygen atom of the C1-benzoyloxy group, which provides significant stabilization. Similarly, for attack at C3, the positive charge is stabilized by resonance involving the powerful C4-hydroxyl group. The transition state leading to the more stable sigma complex will have a lower activation energy, and that pathway will be favored. libretexts.orgnih.gov

Deprotonation: A base removes a proton from the sp³-hybridized carbon where the electrophile has attached. This is a fast step that restores the aromaticity of the naphthalene ring, yielding the final substituted product. masterorganicchemistry.com

In Fries Rearrangement: A relevant competing reaction is the Fries rearrangement, which can be either intramolecular or intermolecular. The widely accepted mechanism involves the coordination of a Lewis acid to the carbonyl oxygen of the ester. wikipedia.org This polarizes the C-O bond, leading to the formation of a phenoxide-Lewis acid complex and a free acylium carbocation (R-C≡O⁺) . This highly reactive acylium ion then acts as the electrophile in a standard Friedel-Crafts acylation reaction with the activated naphthalene ring, attacking preferentially at the ortho position (C2). wikipedia.orgelectrochem.org Crossover experiments have shown that the process can be intermolecular, where the acylium ion detaches completely before reattaching to a new ring. electrochem.org

Kinetic Studies and Reaction Rate Determination

A comprehensive search of scientific literature and chemical databases did not yield specific kinetic studies or reaction rate determination data for the compound this compound. While extensive research exists on the kinetics of hydrolysis and esterification for a wide array of related benzoate esters and naphthyl derivatives, detailed quantitative findings such as reaction rate constants, activation energies, and the influence of various parameters specifically for this compound are not publicly available at this time.

The study of reaction kinetics is fundamental to understanding the mechanistic pathways and reactivity of a chemical compound. For a compound like this compound, kinetic studies would typically involve monitoring the rate of its formation (esterification of 1,4-dihydroxynaphthalene with benzoic acid or its derivatives) or its decomposition (e.g., hydrolysis of the ester bond) under various conditions.

General Principles of Relevant Kinetic Studies:

In the absence of specific data for this compound, the following principles, drawn from studies on analogous compounds, illustrate the methodologies that would be applied.

Hydrolysis Kinetics: The hydrolysis of benzoate esters is a well-documented area of kinetic investigation. Such studies often follow pseudo-first-order kinetics, particularly when the concentration of one reactant (e.g., water or a catalyst) is in large excess. The rates of hydrolysis for substituted phenyl benzoates and other esters are known to be influenced by factors such as pH, temperature, and the electronic effects of substituents on the aromatic rings. For instance, the alkaline hydrolysis of substituted phenyl benzoates has been shown to be a second-order reaction, with rate constants sensitive to temperature and the inductive and resonance effects of the substituents rsc.org. Similarly, the hydrolysis of naphthyl acetates has been studied to determine micellar binding and rate constants nih.gov.

Esterification Kinetics: The formation of esters from an alcohol and a carboxylic acid is another key reaction for kinetic analysis. The rates of esterification are typically determined by monitoring the concentration of reactants or products over time. These studies can reveal the reaction order with respect to each reactant and the catalytic activity of acids or other catalysts.

Analytical Techniques: A variety of analytical techniques are employed to determine reaction rates. These can include spectroscopic methods (UV-Vis, NMR), chromatography (HPLC, GC), and conductometry to monitor changes in concentration of reactants or products over time. For example, HPLC is often used to analyze the progress of hydrolysis reactions of complex esters clemson.edu.

While the specific kinetic parameters for this compound remain uncharacterized in the available literature, the established methodologies for studying related esters provide a clear framework for any future investigations into the reactivity of this compound. Such research would be invaluable for elucidating its reaction mechanisms and potential applications.

Computational Chemistry and Theoretical Investigations of 4 Hydroxynaphthalen 1 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of (4-Hydroxynaphthalen-1-yl) benzoate (B1203000). These methods solve the Schrödinger equation for the molecule, providing a wealth of information about its electron distribution, energy levels, and geometric arrangement.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For complex organic molecules like (4-Hydroxynaphthalen-1-yl) benzoate, DFT calculations, often using hybrid functionals such as B3LYP or ωB97XD with a suitable basis set like 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. acs.orgnih.govplos.org The optimization process systematically adjusts the atomic coordinates to minimize the total electronic energy, thereby revealing the molecule's most probable structure. researchgate.netnih.gov

The resulting optimized geometry is crucial for all subsequent computational analyses, as the electronic properties are highly dependent on the molecular structure. Energy calculations performed using DFT provide the total electronic energy of the molecule, which is a key indicator of its stability. researchgate.netnih.gov

Table 1: Selected Optimized Geometrical Parameters of a Naphthalen-1-yl Propenone Derivative (as a reference for potential bond lengths in similar structures)

| Parameter | Bond Length (Å) - DFT/B3LYP | Bond Length (Å) - XRD |

| C=O | 1.226 | 1.222 |

| C-C (benzene) | 1.395 - 1.395 | - |

| C-C (naphthalene) | 1.373 - 1.461 | - |

| Data adapted from a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, providing an example of typical bond lengths in related structures. acs.org |

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. pku.edu.cn

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pku.edu.cn For this compound, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for nucleophilic and electrophilic attack, respectively. The HOMO is often localized on the electron-rich hydroxynaphthalene moiety, while the LUMO may be centered on the benzoate group. researchgate.netyoutube.com

Table 2: Conceptual Representation of HOMO-LUMO Analysis

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest energy orbital containing electrons. | Region of the molecule most likely to donate electrons (nucleophilic). |

| LUMO | Lowest energy orbital that is unoccupied. | Region of the molecule most likely to accept electrons (electrophilic). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap generally indicates higher reactivity. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas with an excess of electrons that are susceptible to electrophilic attack. nih.gov These are often found around electronegative atoms like oxygen. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as around hydrogen atoms bonded to electronegative atoms. researchgate.netresearchgate.net For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen of the benzoate group and the hydroxyl oxygen, making these sites attractive for electrophiles. The hydrogen of the hydroxyl group and parts of the aromatic rings would likely exhibit positive potential.

Spectroscopic Property Prediction

Computational methods are also instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a powerful complement to experimental data.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can predict the 1H and 13C NMR chemical shifts of a molecule with a high degree of accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net

The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. nih.gov These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing the computationally predicted NMR spectra with experimental data serves as a stringent validation of the calculated molecular structure. researchgate.netmdpi.com Discrepancies between predicted and experimental shifts can often be resolved by considering solvent effects or conformational averaging. idc-online.com

Table 3: Illustrative Comparison of Experimental and Calculated 1H NMR Chemical Shifts for a Related Benzimidazole Derivative

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

| Carboxylic acid H | 8.25 | 8.57 |

| Aromatic H's | 7.12 - 7.86 | 7.53 - 8.30 |

| Methylene H's | 7.88 | 8.35 |

| Data from a study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, demonstrating the typical correlation between experimental and computed values. mdpi.com |

Theoretical Vibrational Spectra Analysis

Theoretical calculations of vibrational spectra, such as infrared (IR) and Raman, provide a detailed understanding of the vibrational modes of a molecule. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational frequencies and their corresponding intensities can be obtained. researchgate.netnih.gov

These calculated frequencies correspond to specific atomic motions, such as stretching, bending, and torsional vibrations. mdpi.comresearchgate.net The theoretical spectrum can be compared with the experimental IR and Raman spectra to aid in the assignment of the observed absorption bands to specific vibrational modes. researchgate.net This comparison helps to confirm the molecular structure and provides insights into the strength of various chemical bonds within the molecule. For instance, the characteristic C=O stretching frequency of the ester group and the O-H stretching of the hydroxyl group can be precisely identified.

Simulated UV-Vis and Fluorescence Spectra

The electronic absorption and emission properties of this compound can be predicted with a high degree of accuracy using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a widely employed method for simulating UV-Vis and fluorescence spectra, providing insights into the electronic transitions within the molecule.

Simulated UV-Vis spectra are generated by calculating the excitation energies and oscillator strengths of the molecule's electronic transitions from the ground state to various excited states. For a molecule like this compound, these transitions are typically dominated by π→π* and n→π* transitions associated with the aromatic naphthalene (B1677914) and benzoate rings. The calculations would likely be performed using a functional such as B3LYP with a suitable basis set like 6-311++G(2d,2p) to properly account for diffuse functions and polarization, which are crucial for describing excited states. The surrounding solvent environment, which can significantly influence spectral features, can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

Fluorescence spectra are simulated by first optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition back to the ground state (S0). The difference in energy corresponds to the emission wavelength. The simulation would also predict the fluorescence quantum yield and lifetime, providing a comprehensive picture of the molecule's photophysical behavior. Studies on similar aromatic esters suggest that the conformational flexibility of the ester linkage can influence the fluorescence properties. nih.govyoutube.com

Below is a hypothetical data table illustrating the kind of results that would be obtained from such simulations.

Table 1: Simulated Spectroscopic Data for this compound

| Parameter | Simulated Value | Dominant Transition |

| UV-Vis Absorption | ||

| λmax,1 | ~280 nm | π→π* (Naphthalene) |

| λmax,2 | ~240 nm | π→π* (Benzoyl) |

| Fluorescence Emission | ||

| λem | ~350 nm | π*→π |

Reaction Mechanism Modeling

Computational modeling provides a powerful tool to elucidate the intricate details of chemical reactions, including the formation and cleavage of the ester bond in this compound.

Transition State Characterization for Ester Cleavage and Formation

The formation of this compound, typically through a Fischer esterification of 4-hydroxy-1-naphthol with benzoic acid, and its reverse reaction, acid-catalyzed hydrolysis, proceed through tetrahedral intermediates. tcu.edu Computational methods can be used to locate and characterize the transition states for these reactions. youtube.comnih.gov

The process involves mapping the potential energy surface of the reaction. The transition state is a first-order saddle point on this surface, representing the highest energy barrier along the reaction coordinate. Its geometry is characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction path. For the esterification, this would involve the nucleophilic attack of the hydroxyl group of 4-hydroxy-1-naphthol on the protonated carbonyl carbon of benzoic acid. For the cleavage, the key transition state would involve the attack of a water molecule on the protonated ester.

Reaction Pathway Energetics and Feasibility Prediction

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides crucial information about the thermodynamics and kinetics of the reaction.

Table 2: Hypothetical Energetics for the Acid-Catalyzed Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Ester + H₃O⁺) | 0.0 |

| Transition State 1 (Protonation) | +5.2 |

| Intermediate 1 (Protonated Ester) | -2.1 |

| Transition State 2 (Water Attack) | +15.8 |

| Intermediate 2 (Tetrahedral) | +8.3 |

| Transition State 3 (Proton Transfer) | +12.5 |

| Intermediate 3 | +7.9 |

| Transition State 4 (Leaving Group Departure) | +18.2 |

| Products (Naphthol + Benzoic Acid + H⁺) | -3.5 |

Molecular Dynamics Simulations

While quantum mechanical calculations provide insights into the electronic structure and reactivity of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of the molecule over time, including its conformational changes and interactions with its environment.

Conformational Analysis and Stability Studies

The this compound molecule possesses rotational freedom around the ester linkage (C-O-C bond). This allows for various conformations, which can differ in energy and stability. MD simulations can explore the conformational landscape of the molecule by simulating its atomic motions over nanoseconds or longer.

By analyzing the trajectory of the simulation, one can identify the most populated (and therefore most stable) conformations. The relative orientation of the naphthalene and benzoate rings is a key conformational feature. Studies on structurally similar molecules have shown that the planarity or non-planarity of such systems can significantly impact their properties. The simulations can also reveal the energy barriers between different conformations, providing information on the flexibility of the molecule.

Intermolecular Interaction Dynamics

MD simulations are particularly powerful for studying how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. These interactions are crucial for understanding its solubility, transport, and potential biological activity.

The simulations can reveal the specific types of intermolecular forces at play, including hydrogen bonds (involving the hydroxyl group and the carbonyl oxygen), π-π stacking interactions between the aromatic rings, and van der Waals forces. In a biological context, MD simulations could be used to model the binding of this compound to a protein active site, providing insights into the binding affinity and the key residues involved in the interaction. Analysis of the simulation can quantify the strength and lifetime of these interactions, offering a dynamic picture of the molecule's behavior in a complex environment.

Advanced Applications of 4 Hydroxynaphthalen 1 Yl Benzoate in Materials Science and Organic Synthesis

Role as a Synthetic Intermediate in Organic Synthesis

The structure of (4-Hydroxynaphthalen-1-yl) benzoate (B1203000) makes it a strategic starting point for the synthesis of a variety of complex organic molecules. The interplay between the hydroxyl and ester functionalities on the stable naphthalene (B1677914) scaffold allows for selective reactions to build intricate molecular frameworks.

Precursor for Complex Naphthalene Derivatives

Naphthalene derivatives are crucial in medicinal chemistry, agrochemicals, and the synthesis of dyes. nih.gov (4-Hydroxynaphthalen-1-yl) benzoate can serve as a key intermediate in multi-step syntheses. The hydroxyl group can be transformed into an ether or other functional groups, while the benzoate can be hydrolyzed to yield a second hydroxyl group, enabling differential functionalization at the 1 and 4 positions of the naphthalene ring.

Various synthetic methods have been developed to produce complex, polysubstituted naphthalene derivatives. orientjchem.orgnbinno.com For example, multi-component coupling reactions can yield richly functionalized naphthalenes in a single step. nih.gov The target compound, with its pre-functionalized core, could be utilized in such pathways. Another relevant transformation is the Photo-Fries rearrangement, where naphthyl esters rearrange upon exposure to light to form acyl-naphthols, providing a route to introduce acyl groups onto the naphthalene ring. acs.org

Table 1: Examples of Synthetic Strategies for Naphthalene Derivatives

| Strategy | Description | Potential Relevance to this compound |

| Multi-component Coupling | One-pot reactions combining several simple molecules to form complex products, such as substituted naphthalenes. nih.gov | The naphthalene core could be constructed or further functionalized using this efficient method. |